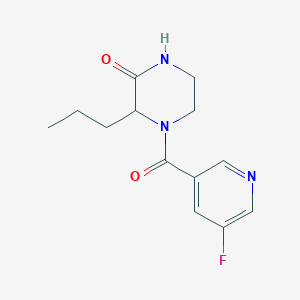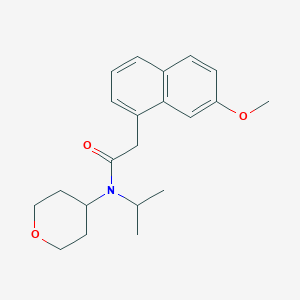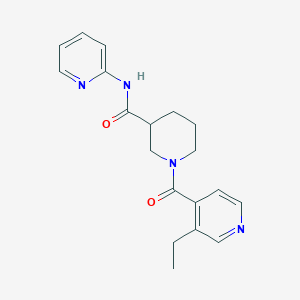
4-(5-Fluoropyridine-3-carbonyl)-3-propylpiperazin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(5-Fluoropyridine-3-carbonyl)-3-propylpiperazin-2-one, also known as FPPP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. FPPP is a piperazine derivative that has been synthesized and studied for its biochemical and physiological effects, as well as its mechanism of action.
科学的研究の応用
4-(5-Fluoropyridine-3-carbonyl)-3-propylpiperazin-2-one has been studied for its potential applications in various fields such as neuroscience, pharmacology, and medicinal chemistry. In neuroscience, this compound has been used as a tool to study the effects of dopamine receptor antagonists on behavior and neurochemistry. In pharmacology, this compound has been studied for its potential use as a lead compound for the development of new drugs for the treatment of various diseases such as Parkinson's disease and schizophrenia. In medicinal chemistry, this compound has been studied for its potential use as a scaffold for the design and synthesis of new compounds with improved pharmacological properties.
作用機序
The mechanism of action of 4-(5-Fluoropyridine-3-carbonyl)-3-propylpiperazin-2-one is not fully understood, but it is believed to act as a dopamine receptor antagonist. Dopamine is a neurotransmitter that plays a key role in the regulation of behavior, mood, and cognition. By blocking dopamine receptors, this compound may alter the activity of dopaminergic neurons and affect the release of dopamine in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In animal studies, this compound has been shown to reduce locomotor activity and induce catalepsy, which is a state of immobility and rigidity. This compound has also been shown to increase prolactin levels, which is a hormone that plays a role in lactation and reproduction. In addition, this compound has been shown to have anxiolytic and antipsychotic effects, which may be useful for the treatment of anxiety disorders and schizophrenia.
実験室実験の利点と制限
One advantage of using 4-(5-Fluoropyridine-3-carbonyl)-3-propylpiperazin-2-one in lab experiments is its high potency and selectivity for dopamine receptors. This allows for precise manipulation of dopaminergic neurotransmission and the study of its effects on behavior and neurochemistry. However, one limitation of using this compound is its potential toxicity and side effects, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research on 4-(5-Fluoropyridine-3-carbonyl)-3-propylpiperazin-2-one. One direction is to further investigate its mechanism of action and its effects on other neurotransmitter systems. Another direction is to develop new compounds based on the structure of this compound with improved pharmacological properties. Finally, this compound may also be studied for its potential use as a tool for the diagnosis and treatment of various neurological and psychiatric disorders.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research on this compound may lead to the development of new drugs for the treatment of various diseases and a better understanding of the neurochemistry of behavior and cognition.
合成法
The synthesis of 4-(5-Fluoropyridine-3-carbonyl)-3-propylpiperazin-2-one involves the reaction of 5-fluoropyridine-3-carboxylic acid with propylpiperazine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified through recrystallization and characterized using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
特性
IUPAC Name |
4-(5-fluoropyridine-3-carbonyl)-3-propylpiperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FN3O2/c1-2-3-11-12(18)16-4-5-17(11)13(19)9-6-10(14)8-15-7-9/h6-8,11H,2-5H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYAKZEFTAFHPCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1C(=O)NCCN1C(=O)C2=CC(=CN=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-[3-(furan-2-yl)-1H-1,2,4-triazol-5-yl]ethyl]-7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-amine](/img/structure/B7641367.png)

![5-[Methyl-[(5-methyl-1,2-oxazol-3-yl)methyl]amino]pyridine-2-carbonitrile](/img/structure/B7641379.png)
![N-[1-[5-(2-chloro-3-methylphenyl)-1,2,4-oxadiazol-3-yl]cyclopentyl]acetamide](/img/structure/B7641383.png)
![3-ethoxy-N-[(4-methoxyoxan-4-yl)methyl]spiro[3.5]nonan-1-amine](/img/structure/B7641388.png)
![5-[(2-Methyl-3-pyrazol-1-ylpropyl)amino]pyridine-2-carbonitrile](/img/structure/B7641399.png)
![N-(3,4-dihydro-2H-chromen-4-ylmethyl)-5-oxa-8-azaspiro[3.5]nonane-8-carboxamide](/img/structure/B7641412.png)

![6-[4-(2-Hydroxypropanoyl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B7641423.png)

![5-[4-(2-Methoxyethoxy)piperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B7641433.png)
![3-ethyl-N-[2-[(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)amino]ethyl]pyridine-4-carboxamide](/img/structure/B7641440.png)
![2-phenyl-4-[(E)-2-pyrimidin-4-ylethenyl]-1,3-oxazole](/img/structure/B7641444.png)
